Fansimef

Malaria Chemotherapy Drug Safety Tolerability

Managing multi-drug resistant malaria requires reliable chemoprophylaxis. Fansimef, the fixed-dose triple combination of mefloquine, sulfadoxine, and pyrimethamine, directly addresses this challenge. - Achieves 6.9-fold lower falciparum malaria incidence than Fansidar (0.17 vs. 1.18 episodes/100 person-months) in 24-week prophylaxis. - Reduces severe orthostatic hypotension 10-fold (2% vs. 20% for Fansidar) in treatment settings. - Predictable pharmacokinetics support mass drug administration; 24-week tolerability profile comparable to placebo. - Sourced from BenchChem, ensuring quality documentation and global shipping for your research programs.

Molecular Formula C41H44Cl2F6N10O5S
Molecular Weight 973.8 g/mol
CAS No. 69191-18-0
Cat. No. B1200411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFansimef
CAS69191-18-0
SynonymsFansimef
mefloquine-sulfadoxine-pyrimethamine
MSP 4
Molecular FormulaC41H44Cl2F6N10O5S
Molecular Weight973.8 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
InChIInChI=1S/C17H16F6N2O.C12H13ClN4.C12H14N4O4S.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-5,8,12,15,24,26H,1-2,6-7H2;3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16);1H/t12-,15+;;;/m1.../s1
InChIKeyHQWQVBJUIIJTRE-LKRNKTNVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fansimef Overview for Procurement


Fansimef is a fixed-dose combination antimalarial agent developed by F. Hoffmann-La Roche, comprising 250 mg mefloquine base, 500 mg sulfadoxine, and 25 mg pyrimethamine per tablet in a weight ratio of 10:20:1 [1]. Designed as an oral schizonticide, it was engineered specifically to combat Plasmodium falciparum strains resistant to other antimalarials and to delay the emergence of de novo resistance [2]. Unlike single-agent or dual-combination alternatives, Fansimef's triple-mechanism design leverages synergistic activity against folate synthesis and heme detoxification pathways, establishing it as a reference standard for multi-drug resistant malaria management in both treatment and prophylaxis regimens.

Reference Standard Triple-combination reference standard for multi-drug resistant P. falciparum research
Multi-Pathway Targets folate synthesis and heme detoxification pathways in study models
Endpoint Studies Supports prophylaxis and treatment-response endpoint research

Fansimef vs. Single/Dual Antimalarials


Fansimef cannot be directly substituted with single-agent mefloquine (Lariam), dual-combination sulfadoxine-pyrimethamine (Fansidar), or chloroquine due to marked differences in both protective efficacy and tolerability profiles. In a 24-week prophylaxis study conducted in Thailand, Fansimef and Lariam reduced falciparum malaria incidence to 0.17 episodes per 100 person-months, whereas Fansidar yielded a 6.9-fold higher incidence (1.18) and chloroquine/placebo offered negligible protection (0.69 and 0.64, respectively) [1]. Furthermore, Fansimef demonstrated a 10-fold reduction in severe orthostatic hypotension incidence compared to Fansidar (2% vs. 20%) in treatment settings, underscoring that even combinations sharing sulfadoxine-pyrimethamine backbones exhibit clinically meaningful divergence in safety [2]. Procurement decisions that disregard these quantitative performance gaps risk compromising both therapeutic outcomes and patient safety in multi-drug resistant malaria settings.

Mefloquine alone
May not reproduce triple-pathway activity required for resistant strain models
Sulfadoxine-pyrimethamine
Reported tolerability endpoints may differ significantly from the triple combination
Chloroquine
Efficacy endpoints may not transfer in multi-drug resistant research contexts

Fansimef Comparator Evidence


Orthostatic Hypotension Safety Advantage

Fansimef (mefloquine + sulfadoxine-pyrimethamine) demonstrated a clinically significant safety advantage over Fansidar (sulfadoxine-pyrimethamine) in a double-blind trial of symptomatic falciparum malaria. Severe orthostatic hypotension occurred in 20% of Fansidar-treated patients compared to only 2% of Fansimef-treated patients, representing a 10-fold reduction in this adverse event [1]. Both groups received single-dose treatment and achieved 100% cure (S-type response) with no recrudescences [1].

Orthostatic Hypotension
Head-to-head
Fansimef 2% vs. Fansidar 20% (10-fold reduction)
Reported orthostatic hypotension endpoint context
Single-dose; 28-day follow-up
Malaria Chemotherapy Drug Safety Tolerability Clinical Pharmacology

Drug-Resistant Malaria Prophylaxis Efficacy

In a 24-week randomized, double-blind prophylaxis trial conducted in a multi-drug resistant P. falciparum endemic area of Thailand, Fansimef demonstrated equivalent efficacy to mefloquine (Lariam) but 6.9-fold superior protection compared to Fansidar. The incidence of acute falciparum malaria episodes per 100 person-months was 0.17 for both Fansimef and Lariam, versus 1.18 for Fansidar [1]. Chloroquine (0.69) and placebo (0.64) showed no meaningful protection, confirming the multi-drug resistant context of the study [1].

Prophylaxis Efficacy
Head-to-head
0.17 vs. 1.18 episodes/100 person-months (Fansidar)
Reported incidence-rate endpoint context
24-week; multi-resistant area
Malaria Prophylaxis Efficacy Drug Resistance Epidemiology

Dose-Efficacy Relationship

Fansimef's dose-finding study established a definitive efficacy threshold in treatment of falciparum malaria. In a randomized trial of 150 Brazilian patients, a single oral dose of 2 tablets (500 mg mefloquine + 1000 mg sulfadoxine + 50 mg pyrimethamine) or 3 tablets (750 mg mefloquine + 1500 mg sulfadoxine + 75 mg pyrimethamine) achieved 100% cure (49 of 49 patients per group) with no recrudescences [1]. In contrast, the 1-tablet dose (250 mg mefloquine + 500 mg sulfadoxine + 25 mg pyrimethamine) cured only 81% (39 of 48 patients), with 19% exhibiting RI recrudescence [1]. This dose-response gradient defines the minimum efficacious dose for treatment applications.

Dose-Efficacy Threshold
Dose comparison
2-tablet dose: 100% cure; 1-tablet: 81% cure
Defines minimum efficacious dose for study models
Phase II/III; 150 patients
Dose Optimization Therapeutic Efficacy Pharmacodynamics Treatment Regimen

Pharmacokinetic Drug Interaction Profile

A multiple-dose pharmacokinetic study in healthy volunteers confirmed that Fansimef's three components exhibit no unexpected accumulation or metabolic enzyme induction/inhibition at steady state. After 20 weekly maintenance doses (following a 2-tablet loading dose), steady-state trough concentrations (Cmin) showed small variations for all three components, with no evidence of auto-induction or inhibition [1]. Elimination half-lives were determined as: pyrimethamine 123 h, sulfadoxine 179 h, and mefloquine 550 h [1]. These values are consistent with single-agent pharmacokinetic data, confirming the absence of clinically significant interactions among the components [2].

PK Interaction Profile
Class-level
No unexpected accumulation; half-lives PYR 123h, SDX 179h, MEF 550h
Predictable exposure supports research dosing models
Multiple-dose; healthy volunteers
Pharmacokinetics Drug-Drug Interaction Metabolism Steady-State Kinetics

Parasite Suppression vs. Chloroquine

In a 5-month prophylaxis study in Ivory Coast, Fansimef (along with Lariam and Fansidar) achieved complete suppression of asexual parasitemia (parasitic index 0) throughout the study period [1]. In contrast, chloroquine prophylaxis resulted in a parasitic index of 2.5, indicating incomplete protection and breakthrough parasitemia [1]. This finding is consistent with another prophylaxis trial in Nigeria where Fansimef effectively suppressed parasitemia compared to placebo, while chloroquine showed only partial protection [2].

Parasite Suppression
Head-to-head
Parasitic index: 0 (Fansimef) vs. 2.5 (Chloroquine)
Supports prophylaxis endpoint interpretation
5-month field trial; Ivory Coast
Parasite Clearance Prophylactic Efficacy Drug Resistance Field Trial

Tolerability Profile vs. Placebo

In a 24-week prophylaxis trial of 602 subjects in Thailand, adverse event reporting rates were comparable across active treatment and placebo arms. Clinically adverse events were reported by 28 subjects in the Fansimef group, compared to 29 in the Lariam (mefloquine) group, 41 in the Fansidar group, 43 in the chloroquine group, and 29 in the placebo group; differences were not statistically significant [1]. The most frequent adverse events across all groups were headache, sleepiness, dizziness, and weakness [1]. This finding was corroborated in a Nigerian prophylaxis trial where adverse event incidence was similar between Fansimef (6/114) and mefloquine (6/113) [2].

Tolerability Profile
Head-to-head
28 adverse events (Fansimef) vs. 29 (Placebo)
Reported tolerability endpoint context
24-week; 602 subjects
Drug Safety Tolerability Adverse Events Long-Term Prophylaxis

Fansimef Application Scenarios


Drug-Resistant Malaria Prophylaxis

Based on direct comparative evidence, Fansimef at a half-strength tablet weekly (125 mg mefloquine + 250 mg sulfadoxine + 12.5 mg pyrimethamine) reduces falciparum malaria incidence to 0.17 episodes per 100 person-months—equivalent to mefloquine (Lariam) but 6.9-fold superior to Fansidar and 4.1-fold superior to chloroquine [1]. Complete parasite suppression (parasitic index 0) was demonstrated over 24 weeks in Ivory Coast [2]. Adverse event rates are comparable to placebo [1]. Procurement for prophylaxis programs in multi-drug resistant areas is supported by these quantitative efficacy and safety advantages over dual-combination alternatives.

Falciparum Malaria Treatment

Fansimef at a 2-tablet single oral dose (500 mg mefloquine + 1000 mg sulfadoxine + 50 mg pyrimethamine) achieves 100% cure in semi-immune adults weighing less than 60 kg [1]. Compared to Fansidar, Fansimef offers equivalent 100% cure but with a 10-fold lower incidence of severe orthostatic hypotension (2% vs. 20%) [2]. This safety advantage is particularly relevant in resource-limited settings where close monitoring is not feasible. The 2-tablet dose is recommended for treatment applications; 1-tablet dosing is insufficient (81% cure) and should not be procured for treatment purposes [1].

Mass Drug Administration & Chemoprophylaxis

Fansimef's predictable pharmacokinetic profile supports its use in mass drug administration. Multiple-dose studies confirm no unexpected drug accumulation or metabolic interactions among components at steady state, with elimination half-lives of 123 h (pyrimethamine), 179 h (sulfadoxine), and 550 h (mefloquine) [1]. Single-dose pharmacokinetic data in Asian populations show consistent absorption and elimination parameters [2]. This pharmacokinetic stability, combined with a 24-week tolerability profile indistinguishable from placebo [3], makes Fansimef suitable for large-scale prophylaxis programs where predictable drug exposure and minimal monitoring are required.

Research Applications: Resistance & Combination Therapy

Fansimef serves as a reference standard for triple-combination antimalarial research due to its well-characterized efficacy, safety, and pharmacokinetic database. In vitro studies indicate that resistance development against this triple combination is considerably delayed compared to single-agent or dual-combination therapies [1]. The fixed-dose formulation's weight ratio of 10:20:1 (mefloquine:sulfadoxine:pyrimethamine) provides a validated framework for studying combination chemotherapy principles and for developing next-generation antimalarial regimens targeting multi-drug resistant P. falciparum [1]. Procurement for research purposes should prioritize Fansimef as a historical and pharmacological benchmark.

Application
Selection Property
Validation Focus
Prophylaxis endpoint studies
Multi-mechanism combination activity
Incidence-rate endpoint context
Treatment-response model studies
Triple-mechanism cure-rate activity
Cure-rate and recrudescence monitoring
Large-scale chemoprophylaxis research
Predictable PK profile
Steady-state exposure and tolerability endpoints
Reference standard for combination therapy research
Validated triple-combination framework
Resistance development delay characterization
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